molecular formula C13H20N2O2 B2937400 tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate CAS No. 1221342-13-7

tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate

Cat. No.: B2937400
CAS No.: 1221342-13-7
M. Wt: 236.315
InChI Key: LUJMJNHVQLIDLK-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate is an organic compound featuring a tert-butyl ester group, a propanoate backbone, and a (pyridin-3-yl)methylamino substituent. Its structure combines a pyridine ring (a heteroaromatic system with a nitrogen atom at the 3-position) and a tertiary amine linked via a methylene bridge. The tert-butyl group confers steric bulk and hydrolytic stability, making the compound resistant to premature degradation under acidic or basic conditions .

Key structural attributes:

  • Pyridin-3-yl group: Enhances solubility in polar solvents and participates in hydrogen bonding or π-π interactions.
  • Tert-butyl ester: Increases lipophilicity and stability compared to methyl or ethyl esters.
  • Propanoate linker: Provides flexibility for functionalization at the amino group.

Properties

IUPAC Name

tert-butyl 3-(pyridin-3-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-8-15-10-11-5-4-7-14-9-11/h4-5,7,9,15H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMJNHVQLIDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate can be compared to related compounds, focusing on substituents, reactivity, and applications. Below is a detailed analysis supported by evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
This compound Pyridin-3-ylmethylamino, tert-butyl ester ~265.3 g/mol Pharma intermediates, ligand design
Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate Methyl ester, additional methyl group ~222.2 g/mol Lower steric hindrance, higher reactivity
tert-Butyl 3-(benzyl(methyl)amino)propanoate Benzyl(methyl)amino, tert-butyl ester 261.3 g/mol Catalytic ligands, enhanced lipophilicity
3-(((Diphenylphosphino)methyl)amino)propanoate sodium (L1) Diphenylphosphino, sodium carboxylate ~409.3 g/mol Cobalt catalysis, electron-rich ligands
(S)-Methyl 2-((tert-Boc)amino)-3-(6-CF₃-pyridin-3-yl)propanoate Trifluoromethyl pyridine, Boc-protected 348.3 g/mol Drug discovery, metabolic stability

Key Differences and Implications

Ester Group Variations: The tert-butyl ester in the target compound enhances stability compared to methyl esters (e.g., Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate), which are more prone to hydrolysis . Sodium carboxylate derivatives (e.g., L1 in ) exhibit ionic character, improving solubility in aqueous systems for catalytic applications .

Amino Group Modifications: The (pyridin-3-yl)methylamino group enables metal coordination (e.g., with cobalt or palladium), whereas benzyl(methyl)amino derivatives () prioritize steric shielding in catalysis . Trifluoromethyl-substituted pyridine analogs () show enhanced metabolic stability and electron-withdrawing effects, critical for pharmacokinetics .

Catalytic vs. Pharmaceutical Utility :

  • Phosphine-containing analogs (L1–L5 in ) act as ligands in hydrosilylation reactions, leveraging P,N-chelation for electron donation .
  • Boc-protected variants () are intermediates in peptide synthesis, where steric protection of amines is essential .

Steric and Electronic Effects :

  • tert-Butyl groups reduce reactivity at the ester carbonyl, slowing nucleophilic attacks, whereas smaller esters (methyl/ethyl) favor faster reactions .
  • Pyridine rings with electron-withdrawing groups (e.g., CF₃ in ) alter electronic density, affecting binding affinity in drug-receptor interactions .

Biological Activity

Tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O2. It features a tert-butyl ester group, a pyridin-3-ylmethyl moiety, and an amino propanoate backbone. This unique structure contributes to its biological activity.

Target Interaction
The primary target for this compound is the sterol 14-alpha demethylase (CYP51) protein, which plays a crucial role in sterol biosynthesis. By inhibiting CYP51, the compound disrupts the sterol biosynthesis pathway, leading to alterations in cell membrane structure and function.

Biochemical Pathways
The compound has been shown to interact with various enzymes and proteins, including voltage-gated sodium channels and collapse response mediator protein 2 (CRMP2). These interactions influence cellular signaling pathways and gene expression, affecting overall cellular metabolism.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. In vitro studies have demonstrated its potency against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been particularly noted.

Case Studies

  • Anticancer Activity
    A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity with an IC50 value in the low micromolar range. This suggests that it may serve as a lead compound for developing new anticancer therapies.
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of the compound against Chlamydia species. Results indicated selective activity against this pathogen, highlighting its potential for developing targeted antibiotics .

Interaction with Cellular Targets

The compound's interaction with voltage-gated sodium channels enhances slow inactivation, impacting cellular signaling. Additionally, its binding affinity for CRMP2 indicates a role in modulating neurogenic processes.

Temporal Effects

In laboratory settings, the stability and degradation of this compound have been studied over time. The compound's effects can vary based on concentration and exposure duration, necessitating further research into its pharmacokinetics.

Comparative Analysis

Compound NameBiological ActivityTarget ProteinIC50 (µM)
This compoundAnticancer, AntimicrobialCYP51Low µM
Tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoateModerate AnticancerNot specifiedModerate

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